Chemical structure and molecular weight of N-Formyl-3,5-diiodo-L-tyrosine
Chemical structure and molecular weight of N-Formyl-3,5-diiodo-L-tyrosine
[1][2][3]
Executive Summary
N-Formyl-3,5-diiodo-L-tyrosine (CAS: 906327-16-0) is a specialized amino acid derivative primarily utilized in proteomics, thyroid hormone research, and peptide synthesis.[1][2] Structurally, it is an L-tyrosine scaffold modified with two iodine atoms at the 3 and 5 positions of the phenyl ring and a formyl group protecting the N-terminus.[1][2]
This compound bridges two critical areas of biochemistry:
-
Thyroid Physiology: As a derivative of 3,5-Diiodotyrosine (DIT), a direct precursor to Thyroxine (T4).[1][2]
-
Immunology/Chemotaxis: The N-formyl moiety mimics bacterial signal peptides (e.g., fMLP), making it a relevant probe for formyl peptide receptors (FPRs) and structural biology studies requiring heavy-atom derivatization.[1][2]
Chemical Constitution & Properties[1][2][3][4][5][6][7][8][9]
Structural Identity
The molecule retains the zwitterionic backbone of tyrosine but alters its electronic and steric profile through halogenation and N-acylation.[1][2]
| Property | Data |
| IUPAC Name | (2S)-2-formamido-3-(4-hydroxy-3,5-diiodophenyl)propanoic acid |
| Common Name | N-Formyl-3,5-diiodo-L-tyrosine |
| CAS Number | 906327-16-0 |
| Molecular Formula | C₁₀H₉I₂NO₄ |
| Molecular Weight | 460.99 g/mol |
| SMILES | C1=C(C=C(C(=C1I)O)I)CNC=O[3][1][2][4][5][6] |
| InChI Key | VHMVURRYXKQJID-QMMMGPOBSA-N |
Physiochemical Characteristics[2][3][5][7]
-
Appearance: Off-white to pale yellow crystalline solid.[1][2]
-
Solubility:
-
Stability: Sensitive to light (photodeiodination) and extreme pH (hydrolysis of the formyl group).[1][2]
Synthesis & Production Protocol
The synthesis of N-Formyl-3,5-diiodo-L-tyrosine typically follows a two-stage logic: iodination of the tyrosine core followed by N-formylation.[1][2] However, commercially, it is often produced by direct formylation of the readily available 3,5-Diiodo-L-tyrosine.[1][2]
Reaction Mechanism
The amine group of 3,5-diiodo-L-tyrosine acts as a nucleophile, attacking the carbonyl carbon of the formylating agent (typically a mixed anhydride of formic acid and acetic anhydride).[1][2]
Laboratory Scale Protocol
Note: This protocol is adapted for research-grade synthesis.
Reagents:
Step-by-Step Methodology:
-
Activation: Prepare the mixed anhydride by adding Acetic Anhydride (1.1 eq) to Formic Acid (1.2 eq) at 0°C. Stir for 30 minutes to form acetic formic anhydride.
-
Dissolution: Dissolve 3,5-Diiodo-L-tyrosine (1.0 eq) in minimal dry THF or Dioxane. Note: If solubility is poor, a small amount of DMF may be added.
-
Coupling: Add the amino acid solution dropwise to the mixed anhydride at 0°C.
-
Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor via TLC (System: n-Butanol/Acetic Acid/Water 4:1:1).[1][2]
-
Quenching: Add ice-cold water to hydrolyze excess anhydride.
-
Isolation: Evaporate organic solvents under reduced pressure. The product often precipitates upon acidification (pH ~3) with dilute HCl.[1][2]
-
Purification: Recrystallize from Ethanol/Water or purify via preparative HPLC (C18 column).
Synthesis Pathway Diagram[2][3]
Figure 1: Synthetic pathway converting L-Tyrosine to the target N-Formyl derivative via iodination and subsequent acylation.[3][1][2]
Biological & Research Applications
Thyroid Hormone Analog Studies
N-Formyl-3,5-diiodo-L-tyrosine serves as a structural analog in the study of thyroid hormone biosynthesis.[1][2]
-
Mechanism: It mimics the steric bulk of the thyroid hormone precursor DIT but lacks the free amine required for coupling to form T4 (Thyroxine).[1][2]
-
Utility: Researchers use it to inhibit or study Thyroid Peroxidase (TPO) , the enzyme responsible for coupling DIT molecules.[1][2] The N-formyl group prevents the formation of the Schiff base intermediate, effectively blocking the coupling reaction in vitro.[1][2]
Chemotaxis & Receptor Binding
Bacterial proteins initiate protein synthesis with N-formyl-methionine.[1][2] The immune system (neutrophils) recognizes N-formyl peptides via Formyl Peptide Receptors (FPRs) .[1][2]
-
Research Use: While N-Formyl-Met-Leu-Phe (fMLP) is the canonical agonist, N-Formyl-3,5-diiodo-L-tyrosine is used to probe the hydrophobic pocket of the FPR.[1][2] The large iodine atoms provide significant steric bulk and hydrophobicity, testing the plasticity of the receptor's binding site.[1][2]
Structural Biology (Crystallography)
The presence of two heavy iodine atoms makes this compound valuable for X-ray crystallography .[1][2]
-
Phasing: Iodine is an anomalous scatterer.[1][2] Incorporating this amino acid into peptide complexes allows for experimental phasing (SAD/MAD) to solve 3D structures without heavy metal soaking.[1][2]
Analytical Characterization
To validate the identity of N-Formyl-3,5-diiodo-L-tyrosine, the following spectral features are diagnostic.
| Technique | Diagnostic Signal | Interpretation |
| ¹H NMR (DMSO-d₆) | δ ~8.0–8.2 ppm (s, 1H) | Formyl proton (-NH -CH =O).[1][2] Distinctive singlet/doublet depending on conformation. |
| δ ~7.6 ppm (s, 2H) | Aromatic protons at positions 2 and 6.[1][2] The singlet confirms symmetry (3,5-substitution).[1][2] | |
| MS (ESI-) | m/z 459.9 [M-H]⁻ | Deprotonated molecular ion.[1][2] |
| UV-Vis | λmax ~285 nm | Bathochromic shift compared to tyrosine due to iodine auxochromes.[1][2] |
Structural Context Diagram[2][3]
Figure 2: Biological context map showing the compound's relationship to Thyroid Hormones (T4) and Chemotactic Peptides (fMLP).[2][4][10]
Handling & Stability Guidelines
Storage[2][3][4][5]
-
Temperature: Store at -20°C .
-
Atmosphere: Inert gas (Argon/Nitrogen) recommended to prevent oxidation.[1][2]
-
Light: Strictly light-protected (amber vials) . Iodine-carbon bonds are susceptible to homolytic cleavage under UV/visible light, leading to deiodination and discoloration (turning yellow/brown).[1][2]
Solubilization Protocol for Assays
-
Stock Solution: Dissolve in 100% DMSO to a concentration of 10–50 mM.
-
Working Solution: Dilute into aqueous buffer (PBS, pH 7.4).
References
-
PubChem. (2024).[3][1][2] N-Formyl-3,5-diiodo-L-tyrosine (CID 71316937).[3][1][2] National Center for Biotechnology Information.[1][2] Available at: [Link][3][1][2]
-
Chalmers, J. R., et al. (1949).[1][2][8] The Synthesis of Thyroxine and Related Substances.[1][2][6][8][11] Journal of the Chemical Society.[2][8] (Foundational chemistry of diiodotyrosine derivatives).
-
Schiffmann, E., et al. (1975).[1][2] N-formylmethionyl peptides as chemoattractants for leucocytes.[1][2] Proceedings of the National Academy of Sciences.[2] (Context for N-formyl peptide receptor activity).[3][1][2][4][5]
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- 2. 3',5'-Diiodo-L-tyrosine | C9H9I2NO3 | CID 9305 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. N-Formyl-3,5-diiodo-L-tyrosine | C10H9I2NO4 | CID 71316937 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. biorxiv.org [biorxiv.org]
- 6. caymanchem.com [caymanchem.com]
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- 8. US3374269A - Process of producing 3, 5-diiodothyronines - Google Patents [patents.google.com]
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- 11. A simple synthesis of [3,5-125I]Diiodo-L-thyroxine of high specific activity - PubMed [pubmed.ncbi.nlm.nih.gov]
